Rossicasin A
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Overview
Description
Rossicasin A is a natural product found in Boschniakia rossica with data available.
Scientific Research Applications
Genome Editing and CRISPR-Cas9 Systems
Rossicasin A, a compound isolated from Boschniakia rossica, may have implications in the field of genome editing, particularly in the context of CRISPR-Cas9 systems. Studies on CRISPR-Cas9 nucleases, such as those by Ran et al. (2015) and Kleinstiver et al. (2015), have shown significant advancements in genome editing. These advancements could potentially be influenced by the biological activities of compounds like Rossicasin A.
Pharmacological Effects
Rossicasin A has been identified as a phenylpropanoid glycoside with potential pharmacological effects. A study by Wu et al. (2013) on the constituents of Boschniakia rossica, including Rossicasin A, provides insights into its chemical structure and potential biological activities.
Therapeutic Potential
The therapeutic potential of Rossicasin A, particularly in hepatoprotection, has been highlighted in research. Quan et al. (2009) investigated the protective effect of Rossicasin A against carbon tetrachloride-induced hepatotoxicity, suggesting its potential in liver protection and possibly other therapeutic applications.
Biochemical Research
Rossicasin A is also relevant in biochemical research, especially in understanding the mechanisms of caspase activation and inhibition during apoptosis, as discussed by Shi (2002). This link could be crucial for exploring new avenues in cancer research and therapy.
Metabolic Studies
In metabolic studies, compounds like Rossicasin A may play a role in lipid metabolism. Research by Zhang et al. (2013) on the triglyceride accumulation inhibitory effects of phenylpropanoid glycosides from Boschniakia rossica points to potential applications in addressing metabolic disorders.
properties
Product Name |
Rossicasin A |
---|---|
Molecular Formula |
C20H28O11 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(E)-3-(4-hydroxyphenyl)prop-2-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C20H28O11/c21-11-5-3-10(4-6-11)2-1-7-28-20-18(27)16(25)15(24)13(31-20)9-30-19-17(26)14(23)12(22)8-29-19/h1-6,12-27H,7-9H2/b2-1+/t12-,13-,14+,15-,16+,17-,18-,19+,20-/m1/s1 |
InChI Key |
YCTDNVHNLSTJIK-FMJUDXABSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC/C=C/C3=CC=C(C=C3)O)O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC=CC3=CC=C(C=C3)O)O)O)O)O)O)O |
synonyms |
rossicasin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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